molecular formula C11H16N2O2 B1413461 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 1824055-05-1

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

Cat. No.: B1413461
CAS No.: 1824055-05-1
M. Wt: 208.26 g/mol
InChI Key: OQGPGARFOAFOPW-UHFFFAOYSA-N
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Description

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound with a unique structure that combines a cyclopropane ring with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the 2-methylpropyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or cyclopropane rings .

Scientific Research Applications

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the cyclopropane ring may influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the specific combination of the cyclopropane ring and the pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPGARFOAFOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 3
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 5
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Reactant of Route 6
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid

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